molecular formula C14H13N3 B581971 3-Amino-4-(benzylamino)benzonitrile CAS No. 68502-23-8

3-Amino-4-(benzylamino)benzonitrile

Cat. No.: B581971
CAS No.: 68502-23-8
M. Wt: 223.279
InChI Key: CPCGEBXSWQSQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(benzylamino)benzonitrile is an organic compound with the molecular formula C14H13N3. It is a derivative of benzonitrile, characterized by the presence of both amino and benzylamino groups attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzylamino)benzonitrile typically involves the reaction of 3,4-diaminobenzonitrile with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the benzyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(benzylamino)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(benzylamino)benzonitrile is unique due to the presence of both amino and benzylamino groups, which enhance its reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound .

Properties

IUPAC Name

3-amino-4-(benzylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCGEBXSWQSQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.